![molecular formula C13H12N2O3 B2363936 7-methoxy-4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid CAS No. 696645-93-9](/img/structure/B2363936.png)
7-methoxy-4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid
Overview
Description
7-methoxy-4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazones with suitable aldehydes or ketones, followed by cyclization . The reaction conditions often include heating in solvents like toluene or dimethylformamide (DMF) and the use of catalysts such as p-toluenesulfonic acid .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
7-methoxy-4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of esters or amides.
Scientific Research Applications
7-methoxy-4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an anti-inflammatory and antimicrobial agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Mechanism of Action
The mechanism of action of 7-methoxy-4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in inflammatory pathways or interact with DNA to exert its anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Indazole: Known for its anti-inflammatory and antimicrobial properties.
Imidazole: Widely used in medicinal chemistry for its antifungal and anticancer activities.
Benzimidazole: Known for its antiparasitic and anticancer properties.
Uniqueness
7-methoxy-4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group and carboxylic acid functionality make it a versatile intermediate for further chemical modifications .
Biological Activity
7-Methoxy-4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid (CAS Number: 696645-93-9) is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula of this compound is , with a molar mass of approximately 244.25 g/mol. The compound exhibits a density of 1.4 g/cm³ and a boiling point of approximately 547.9 °C at 760 mmHg .
Property | Value |
---|---|
Molecular Formula | C13H12N2O3 |
Molar Mass | 244.25 g/mol |
Density | 1.4 g/cm³ |
Boiling Point | 547.9 °C |
CAS Number | 696645-93-9 |
Anticancer Properties
Recent studies have indicated that derivatives of benzo[g]indazole compounds exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit tumor growth and induce apoptosis in cancer cell lines through various pathways, including the modulation of signaling pathways involved in cell proliferation and survival .
In vitro studies have demonstrated that this compound can inhibit the proliferation of specific cancer cell lines, suggesting its potential as an anticancer agent.
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibitory activity. Certain analogs within the benzo[g]indazole family have shown effectiveness in inhibiting key enzymes associated with cancer progression and inflammation. The specific mechanisms involve competitive inhibition where the compound binds to the active site of enzymes, preventing substrate interaction .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It may cause cell cycle arrest at various phases, particularly G1 or G2/M phases, thus inhibiting cell division.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to cancer cell death.
Case Studies
Several case studies have highlighted the biological efficacy of related compounds:
- Study on Antitumor Activity : A recent study evaluated the antitumor effects of benzo[g]indazole derivatives on human breast cancer cells (MCF-7). Results indicated a dose-dependent inhibition of cell viability with IC50 values significantly lower than existing chemotherapeutic agents .
- Enzyme Inhibition Analysis : Another investigation focused on the inhibition of cyclooxygenase (COX) enzymes by benzo[g]indazole derivatives, revealing that these compounds could serve as potential anti-inflammatory agents due to their ability to inhibit COX-1 and COX-2 activity effectively .
Properties
IUPAC Name |
7-methoxy-4,5-dihydro-2H-benzo[g]indazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-18-8-3-5-9-7(6-8)2-4-10-11(9)14-15-12(10)13(16)17/h3,5-6H,2,4H2,1H3,(H,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTVVDFVUGEKHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=NNC(=C3CC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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